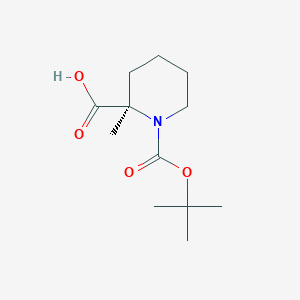

(R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXXVZMKUJADB-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137265 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415566-32-3 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Introduction: The Significance of a Constrained Amino Acid Analog

This compound is a chiral, non-proteinogenic α,α-disubstituted amino acid. Its structure is notable for the piperidine ring, which imposes significant conformational constraints, and a chiral quaternary stereocenter at the α-carbon.[1][] These features make it a highly valuable building block in medicinal chemistry and drug development. Incorporating such constrained analogs into peptides or small molecule therapeutics can lead to enhanced metabolic stability, improved binding affinity, and controlled secondary structure.[3][4] The development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound is therefore a critical objective for synthetic and medicinal chemists.[3]

This guide provides a detailed examination of a primary pathway for the synthesis of the (R)-enantiomer, focusing on the underlying chemical principles, experimental considerations, and the critical challenge of controlling stereochemistry at the quaternary center.[5]

Core Synthetic Challenge: Asymmetric Construction of the Quaternary Center

The principal difficulty in synthesizing this compound lies in the creation of the fully substituted α-carbon stereocenter with high enantiopurity.[5] Standard methods for α-alkylation of amino acids are often prone to racemization. Therefore, a successful synthesis must employ a strategy that allows for the introduction of the methyl group in a highly controlled, stereodirected manner. The most robust and widely applied strategy involves the diastereoselective alkylation of a chiral, conformationally biased precursor. This approach leverages the existing stereochemistry of the starting material to direct the incoming electrophile, thereby establishing the new stereocenter with a predictable and high degree of selectivity.

Primary Synthetic Pathway: Diastereoselective Methylation of a Chiral Enolate

The most effective and conceptually straightforward pathway to the target molecule begins with the enantiomerically pure (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, also known as Boc-D-pipecolinic acid.[6] This precursor contains the necessary piperidine scaffold and the correct absolute stereochemistry at the α-carbon, which serves as the foundation for directing the subsequent methylation step.

The overall transformation can be visualized as a three-stage process:

-

Enolate Formation : Generation of a rigid, chiral enolate from the protected amino acid ester.

-

Diastereoselective Alkylation : Introduction of the methyl group via reaction with an electrophilic methyl source.

-

Deprotection : Saponification of the ester to yield the final carboxylic acid.

Step 1: Esterification

The initial carboxylic acid must first be converted to an ester, typically a methyl or ethyl ester. This is a crucial prerequisite for two reasons: it protects the acidic proton of the carboxyl group, which would otherwise interfere with the strong base used in the next step, and it enhances the acidity of the α-proton, facilitating its removal.

-

Causality : The use of a reagent like trimethylsilyldiazomethane (TMSCHN₂) provides a mild and high-yielding method for this conversion, avoiding harsh conditions that could compromise the Boc protecting group or the chiral center.[7]

Step 2: Chiral Enolate Formation

This is the critical stereochemistry-defining stage of the synthesis. The ester is treated with a strong, sterically hindered, non-nucleophilic base at low temperature to generate a kinetically controlled lithium enolate.

-

Expertise & Experience : Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction is performed at -78 °C (a dry ice/acetone bath) in an anhydrous aprotic solvent like tetrahydrofuran (THF). These conditions are essential to ensure rapid and complete deprotonation while suppressing side reactions and preventing enolate equilibration, which could lead to a loss of stereochemical integrity.

Step 3: Diastereoselective Methylation

The pre-formed chiral enolate is then treated with an electrophilic methylating agent, most commonly methyl iodide (CH₃I). The stereochemical outcome of this step is dictated by the conformation of the piperidine ring and the large N-Boc group. The bulky tert-butoxycarbonyl group effectively blocks one face of the molecule, forcing the incoming methyl iodide to approach from the less sterically hindered face. This facial bias results in the preferential formation of one diastereomer.

-

Trustworthiness : The inherent conformational rigidity of the N-Boc-piperidine system provides a reliable and predictable platform for this type of diastereoselective transformation. The principles of steric hindrance guiding the electrophilic attack are well-established in asymmetric synthesis.

Step 4: Saponification

Following successful methylation, the ester group is hydrolyzed back to a carboxylic acid to yield the final target molecule. This is typically achieved under mild basic conditions, such as using lithium hydroxide (LiOH) in a mixture of THF and water. The reaction is generally clean and proceeds in high yield without affecting the newly formed stereocenter or the Boc protecting group.

Quantitative Data Summary

The following table summarizes the expected parameters for the described synthetic pathway, based on analogous transformations in the literature.

| Step | Key Reagents & Conditions | Purpose | Typical Yield | Key Considerations |

| 1. Esterification | TMSCHN₂, MeOH, RT | Protect carboxylic acid, activate α-proton | >95% | Avoidance of acidic or harsh basic conditions. |

| 2. Enolate Formation | LDA, Anhydrous THF, -78 °C | Generate chiral nucleophile | Quantitative (in situ) | Strict exclusion of water and protic sources is critical. |

| 3. Methylation | CH₃I, -78 °C to RT | Construct quaternary center | 75-90% | Slow addition of electrophile; monitor temperature. |

| 4. Saponification | LiOH, THF/H₂O, RT | Deprotect to final acid | >95% | Avoid high temperatures to prevent Boc-deprotection. |

Detailed Experimental Protocol

Synthesis of Methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate

To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in a 10:1 mixture of Toluene/Methanol at 0 °C, add trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the methyl ester, which is used in the next step without further purification.

Synthesis of this compound

-

Enolate Formation : To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (2.2 eq) followed by the slow addition of n-butyllithium (2.1 eq). Stir the resulting LDA solution for 30 minutes at -78 °C. A solution of Methyl (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylate (1.0 eq) in anhydrous THF is then added dropwise over 20 minutes. The solution is stirred for 1 hour at -78 °C.

-

Methylation : Methyl iodide (3.0 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to stir at this temperature for 4 hours before being allowed to warm slowly to room temperature overnight.

-

Aqueous Work-up : The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Saponification : The purified methyl ester is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (LiOH, 3.0 eq) is added, and the mixture is stirred vigorously at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The THF is removed under reduced pressure, and the remaining aqueous solution is acidified to pH ~3 with 1 M HCl at 0 °C. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to afford the final product, this compound.

References

- 1. 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | C12H21NO4 | CID 42614787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 28697-17-8|(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of Boc-(R)-2-methyl-pipecolic Acid

Abstract: Boc-(R)-2-methyl-pipecolic acid is a highly valuable, non-canonical amino acid derivative utilized by medicinal chemists to instill conformational rigidity in peptides and peptidomimetics. The presence of a methyl group at the α-carbon (C2) sterically restricts the rotation around the N-Cα bond, offering a powerful tool for locking a peptide backbone into a specific, biologically active conformation. This guide provides an in-depth analysis of the core physicochemical properties of this chiral building block. Due to its nature as a specialized, non-commercially cataloged compound, this document synthesizes data from structurally related analogs, theoretical predictions, and established analytical principles to offer a comprehensive profile for researchers, scientists, and drug development professionals. We will detail its structural and stereochemical attributes, predicted physicochemical parameters, and the robust analytical workflows required for its characterization, thereby providing a self-validating framework for its use in synthesis and drug discovery.

Introduction and Strategic Importance

Heterocyclic amino acids are foundational scaffolds in modern drug discovery, prized for their ability to mimic peptide turns and introduce novel structural diversity.[1] Pipecolic acid, the six-membered ring homolog of proline, is a key component in numerous natural products and pharmaceuticals.[2] The strategic introduction of an α-methyl group, as in Boc-(R)-2-methyl-pipecolic acid, represents a critical evolution in scaffold design. This modification serves two primary purposes:

-

Conformational Constraint: The bulky methyl group at the C2 position significantly restricts the torsional angles (phi, ψ) of the peptide backbone, reducing the molecule's flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity.[3]

-

Metabolic Stability: The quaternary α-carbon provides steric hindrance against enzymatic degradation by peptidases, prolonging the in-vivo half-life of the resulting peptide-based drug candidate.

The N-terminal protecting group, tert-butoxycarbonyl (Boc), is standard in solid-phase and solution-phase peptide synthesis. It offers robust protection under various coupling conditions and is easily removed with mild acid, making it an ideal choice for complex synthetic routes.

Chemical Identity and Structure

The fundamental identity of Boc-(R)-2-methyl-pipecolic acid is defined by its unique arrangement of functional groups on a piperidine scaffold.

-

IUPAC Name: (2R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid

-

Molecular Formula: C₁₂H₂₁NO₄

-

Molecular Weight: 243.30 g/mol

-

CAS Number: Not assigned (as of the latest data).

Caption: Structure of Boc-(R)-2-methyl-pipecolic acid.

Core Physicochemical Properties: A Data-Driven Analysis

| Property | Predicted/Inferred Value | Method/Source | Rationale and Expert Insights |

| Appearance | White to off-white crystalline solid | Inference from Analogs[4] | Boc-protected amino acids are typically stable, crystalline solids at room temperature. |

| Molecular Weight | 243.30 g/mol | Calculation | Based on the molecular formula C₁₂H₂₁NO₄. |

| Melting Point (°C) | 125 - 140 (Estimate) | Inference from Analogs | Expected to be in a similar range to Boc-(R)-pipecolic acid (116-119 °C) and Boc-α-methyl-L-proline (133-135 °C). The α-methyl group can influence crystal lattice energy, potentially raising the melting point. |

| Solubility | Poorly soluble in water; Soluble in methanol, DCM, ethyl acetate, THF. | Inference from Analogs[5] | The Boc group and hydrocarbon backbone confer significant non-polar character, dominating the polarity of the carboxylic acid. |

| pKa (Acidic) | 3.9 ± 0.2 (Predicted) | Computational Prediction | The carboxylic acid proton is the most acidic site. This value is typical for N-acylated amino acids. |

| XLogP3 | 2.2 (Predicted) | Computational Prediction | This value indicates moderate lipophilicity, suggesting good potential for membrane permeability in drug candidates. It is higher than the non-methylated analog (XLogP3 = 1.8)[6], as expected from the addition of a methyl group. |

| Optical Rotation | Positive (+) | Inference from Analog | The parent compound, Boc-(R)-pipecolic acid, exhibits positive optical rotation ([α]23/D +63.5°). The (R)-configuration is expected to confer a similar positive rotation. |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of a novel synthetic building block. The following process represents a self-validating system for quality control.

Caption: Proposed workflow for synthesis and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic compounds.

Protocol: Purity Assessment by Reversed-Phase HPLC

-

System: HPLC with UV detection.

-

Column: C18, 2.5-5 µm particle size, 4.6 x 150 mm.

-

Rationale: C18 columns provide excellent hydrophobic retention for Boc-protected amino acids.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Rationale: TFA acts as an ion-pairing agent, sharpening peaks for the carboxylic acid. ACN is a standard strong solvent for reversed-phase.

-

-

Gradient: 30% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Rationale: This wavelength allows for the detection of the carbamate and carboxylic acid chromophores.

-

-

Sample Preparation: Dissolve ~1 mg of compound in 1 mL of 50:50 ACN:Water.

-

Acceptance Criteria: Purity ≥ 95% by peak area for use in synthesis.

For enantiomeric purity, specialized chiral stationary phases (CSPs) are required. Macrocyclic glycopeptide-based columns (e.g., Ristocetin A) have proven effective for separating N-blocked amino acids.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

Expected ¹H NMR Features (in CDCl₃, 500 MHz):

-

Rotamers: The partial double-bond character of the N-C(O) bond in the Boc group results in slow rotation at room temperature, often leading to two distinct sets of signals or broadened peaks for adjacent protons. This is a hallmark of Boc-protected cyclic amino acids.[8]

-

tert-Butyl Protons: A sharp singlet (or two smaller singlets if rotamers are resolved) around δ 1.4-1.5 ppm, integrating to 9H.

-

α-Methyl Protons: A singlet around δ 1.5-1.7 ppm, integrating to 3H.

-

Piperidine Ring Protons: A complex series of multiplets between δ 1.2-4.0 ppm.

-

Carboxylic Acid Proton: A very broad singlet, typically > δ 10 ppm, which may not always be observed.

Expected ¹³C NMR Features (in CDCl₃, 125 MHz):

-

Carbonyls: Two signals, one for the Boc C=O (~155 ppm) and one for the acid C=O (>175 ppm).

-

Quaternary Carbons: Signals for the C(CH₃)₃ carbon (~80 ppm) and the C2 alpha-carbon. The C2 signal is a key identifier.

-

Methyl Carbons: Signals for the C(CH₃)₃ carbons (~28 ppm) and the α-methyl carbon.

-

Piperidine Carbons: 4 signals corresponding to the CH₂ groups of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Apparatus: FT-IR spectrometer with a diamond ATR accessory.

-

Sample: Place a small amount of the solid powder directly on the ATR crystal.

-

Data Acquisition: Collect spectrum from 4000 to 400 cm⁻¹.

-

Expected Peaks:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[9]

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching.

-

~1745 cm⁻¹: C=O stretch of the Boc carbamate group.[10]

-

~1705 cm⁻¹: C=O stretch of the carboxylic acid dimer.

-

~1160 cm⁻¹: C-O stretch associated with the Boc group.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides precise mass verification.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Ionization Mode: ESI positive or negative.

-

Expected Ions:

-

Positive Mode: [M+H]⁺ = 244.1543; [M+Na]⁺ = 266.1363

-

Negative Mode: [M-H]⁻ = 242.1401

-

-

Key Fragments: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is expected under fragmentation conditions (MS/MS).

Safety, Handling, and Storage

-

Safety: While specific toxicology data is unavailable, compounds of this class are generally considered irritants. GHS classifications for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Handling: Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. Long-term storage at -20°C is recommended.

Conclusion

Boc-(R)-2-methyl-pipecolic acid stands as a potent and strategically important building block for modern medicinal chemistry. While comprehensive experimental data remains proprietary or unpublished, a thorough understanding of its physicochemical properties can be achieved through a combination of computational prediction, analogy to related structures, and a mastery of fundamental analytical techniques. Its moderate lipophilicity, defined stereochemistry, and the conformational rigidity imparted by the α-methyl group make it an exemplary tool for designing next-generation peptide therapeutics with enhanced potency and metabolic stability. The analytical workflows detailed herein provide the necessary framework for any research team to confidently synthesize, purify, and characterize this compound, ensuring its quality and fitness for purpose in demanding drug discovery programs.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]

- 6. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-1-Boc-2-methylpiperidine-2-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-2-methylpiperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development, valued for its conformational rigidity and utility in synthesizing complex molecular scaffolds. A thorough understanding of its structural features is paramount for its effective application. This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a senior application scientist, this document moves beyond a mere listing of spectral data, offering in-depth interpretation grounded in fundamental principles and drawing comparisons with analogous structures. We will explore the causal factors behind the observed chemical shifts and coupling constants, the impact of the tert-butoxycarbonyl (Boc) protecting group on the spectral features, including the phenomenon of rotational isomers (rotamers), and provide a predictive framework for researchers working with this and related molecules.

Introduction: The Structural Significance of (R)-1-Boc-2-methylpiperidine-2-carboxylic acid

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of substituents, such as a methyl and a carboxylic acid group at the C2 position, creates a chiral center and a quaternary carbon, imparting a high degree of conformational constraint. The (R)-configuration at this center is crucial for specific molecular recognition in biological systems. The N-Boc protecting group is widely used in peptide synthesis and organic chemistry to mask the reactivity of the nitrogen atom, facilitating controlled chemical transformations.

The precise characterization of this molecule is essential, and NMR spectroscopy stands as the most powerful tool for elucidating its three-dimensional structure in solution. This guide will serve as a comprehensive reference for interpreting the ¹H and ¹³C NMR spectra of the title compound.

Core Principles: Understanding the NMR Landscape of a Boc-Protected Piperidine

Before delving into the specific data, it is crucial to understand the key factors that govern the NMR spectrum of (R)-1-Boc-2-methylpiperidine-2-carboxylic acid.

-

The N-Boc Group and Rotational Isomers: The amide bond formed between the piperidine nitrogen and the Boc group's carbonyl carbon possesses a significant double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of two distinct rotational isomers, or rotamers (cis and trans), which can be observed in the NMR spectrum.[1] This often results in a doubling of certain NMR signals or significant line broadening, as the exchange between rotamers can be slow on the NMR timescale.[2] The relative population of these rotamers can be influenced by solvent and temperature.[3]

-

Chirality and Diastereotopicity: The presence of a stereocenter at C2 renders the geminal protons on the piperidine ring methylene groups (C3, C4, C5) diastereotopic. This means that even in the absence of rotamers, they are chemically non-equivalent and are expected to exhibit different chemical shifts and couple to each other, typically resulting in complex multiplet patterns.

-

Inductive and Anisotropic Effects: The electron-withdrawing nature of the carboxylic acid and the N-Boc group significantly influences the chemical shifts of nearby protons and carbons, generally causing them to resonate at a lower field (higher ppm). The carbonyl groups, in particular, exert anisotropic effects that can further deshield adjacent nuclei.

Predicted ¹H NMR Spectral Data and Interpretation

The following is a detailed, predictive analysis of the ¹H NMR spectrum. The predictions are based on data from structurally similar compounds, such as (R)-1-Boc-piperidine-2-carboxylic acid and other N-Boc protected cyclic amino acids.[4][5]

Table 1: Predicted ¹H NMR Data for (R)-1-Boc-2-methylpiperidine-2-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Notes |

| COOH | 10.0 - 12.0 | br s | - | 1H | Chemical shift is highly dependent on solvent and concentration. May not be observed in D₂O due to exchange. |

| H6ax, H6eq | 3.0 - 4.2 | m | - | 2H | Complex multiplets due to coupling with H5 protons and potential rotameric effects. Deshielded by the adjacent nitrogen atom. |

| H3-H5 | 1.2 - 2.2 | m | - | 6H | A complex region of overlapping multiplets representing the six protons of the piperidine ring. |

| C2-CH₃ | 1.5 - 1.7 | s | - | 3H | A singlet, as there are no adjacent protons to couple with. Its exact position can be influenced by the rotamer populations. |

| Boc-(CH₃)₃ | 1.40 - 1.50 | s | - | 9H | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. May appear as two singlets if rotamers are well-resolved. |

Causality Behind Assignments:

-

Carboxylic Acid Proton (COOH): This proton is highly acidic and its signal is often broad due to hydrogen bonding and chemical exchange. Its downfield shift is characteristic.[6]

-

Piperidine Ring Protons (H3-H6): The protons on C6 are adjacent to the electron-withdrawing nitrogen atom and are therefore the most deshielded of the ring methylene protons. The remaining protons (H3, H4, H5) reside in a more shielded environment, resulting in a complex, overlapping series of multiplets further complicated by diastereotopicity.

-

C2-Methyl Protons (C2-CH₃): Being attached to a quaternary carbon, these protons do not participate in spin-spin coupling, leading to a sharp singlet.

-

Boc Group Protons (C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and exhibit a strong singlet, a hallmark of the Boc protecting group. The presence of rotamers can sometimes lead to the appearance of two distinct singlets of different intensities.[1]

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon backbone and the presence of quaternary and carbonyl carbons.

Table 2: Predicted ¹³C NMR Data for (R)-1-Boc-2-methylpiperidine-2-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| COOH | 175 - 180 | The carboxylic acid carbonyl carbon, typically found in this downfield region. |

| N-COO (Boc) | 154 - 156 | The carbamate carbonyl carbon of the Boc group. |

| C(CH₃)₃ (Boc) | 79 - 82 | The quaternary carbon of the Boc group. |

| C2 | 58 - 62 | The quaternary carbon at the chiral center, deshielded by both the nitrogen and the carboxylic acid group. |

| C6 | 40 - 45 | The carbon adjacent to the nitrogen atom. |

| C3, C4, C5 | 20 - 35 | The remaining piperidine ring carbons, typically found in this aliphatic region. |

| C2-CH₃ | 18 - 25 | The methyl carbon attached to the C2 position. |

| C(CH₃)₃ (Boc) | 28 - 29 | The three equivalent methyl carbons of the Boc group. |

Causality Behind Assignments:

-

Carbonyl Carbons (COOH, N-COO): These are the most deshielded carbons in the molecule due to the high electronegativity of the attached oxygen atoms. The carboxylic acid carbonyl is typically further downfield than the carbamate carbonyl.[5]

-

Quaternary Carbons (C2, C(CH₃)₃): The quaternary carbon of the Boc group has a characteristic shift around 80 ppm. The C2 carbon is also quaternary and its chemical shift is influenced by the attached nitrogen, methyl, and carboxyl groups.

-

Piperidine Ring Carbons (C3-C6): The chemical shifts of these carbons are typical for sp³ hybridized carbons in a cyclic system. C6 is deshielded due to its proximity to the nitrogen atom.

-

Methyl Carbons (C2-CH₃, C(CH₃)₃): These appear in the upfield, aliphatic region of the spectrum. The three methyl carbons of the Boc group are equivalent and give rise to a single, intense signal.

Experimental Protocols and Considerations

Protocol for NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of (R)-1-Boc-2-methylpiperidine-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good starting point for this type of molecule.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Advanced Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, definitively assigning the carbons of the piperidine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations, for example, from the C2-methyl protons to the C2 quaternary carbon and the carboxylic acid carbonyl.[7]

-

Visualizing Structure and Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. epubl.ktu.edu [epubl.ktu.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected 2-Methylpiperidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected 2-methylpiperidine-2-carboxylic acid, a key building block in contemporary drug discovery and peptide synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of sample preparation, ionization, and fragmentation, offering both theoretical insights and practical, field-proven protocols. By elucidating the characteristic fragmentation patterns and providing a robust analytical framework, this guide aims to empower scientists to confidently identify and characterize this important synthetic intermediate.

Introduction: The Significance of Boc-Protected 2-Methylpiperidine-2-carboxylic Acid

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to confer conformational rigidity.[1] The introduction of a methyl and a carboxylic acid group at the 2-position creates a chiral, sterically hindered amino acid analogue that is of significant interest in the design of novel peptides and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is widely employed to mask the secondary amine of the piperidine ring during synthesis, enabling controlled chemical transformations.[2]

Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and stability of Boc-protected 2-methylpiperidine-2-carboxylic acid throughout the drug development pipeline. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for this purpose, offering unparalleled sensitivity and structural information.[3] This guide will provide a detailed exploration of the LC-MS analysis of this molecule, from sample preparation to spectral interpretation.

Foundational Principles of Mass Spectrometry for Boc-Protected Compounds

The mass spectrometric analysis of Boc-protected amino acids is governed by the chemical properties of both the protecting group and the core molecule. The Boc group, while stable under many synthetic conditions, is notoriously labile under certain MS conditions, particularly with harsh ionization techniques or in the presence of acidic mobile phases.[4] Therefore, a nuanced approach is required to obtain meaningful and reproducible data.

Ionization Techniques: A Gentle Approach is Key

Given the lability of the Boc protecting group, "soft" ionization techniques are essential to minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the most suitable method for the analysis of Boc-protected 2-methylpiperidine-2-carboxylic acid.[2] ESI generates ions from a solution by creating a fine spray of charged droplets, a process gentle enough to keep the Boc group intact. Both positive and negative ion modes can be employed, with positive ion mode generally favored due to the basicity of the piperidine nitrogen.

The In-Source Stability of the Boc Group

Even with ESI, in-source fragmentation can occur, where the molecule fragments in the ion source before reaching the mass analyzer. This is often influenced by the voltages applied to the ion source optics (e.g., fragmentor or declustering potential) and the source temperature. To ensure the detection of the intact molecular ion, it is crucial to optimize these parameters to be as gentle as possible while maintaining adequate signal intensity.

Experimental Workflow: A Step-by-Step Guide

The following section outlines a detailed, field-proven workflow for the LC-MS/MS analysis of Boc-protected 2-methylpiperidine-2-carboxylic acid.

Sample Preparation Protocol

A robust and reproducible sample preparation protocol is the cornerstone of high-quality LC-MS data.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of Boc-protected 2-methylpiperidine-2-carboxylic acid and dissolve it in 1 mL of a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent mixture to achieve a final concentration suitable for your instrument's sensitivity, typically in the range of 1-10 µg/mL.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography Parameters

The following parameters are a good starting point for the chromatographic separation of Boc-protected 2-methylpiperidine-2-carboxylic acid. Optimization may be required based on the specific instrumentation.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Note on Mobile Phase: The use of formic acid is recommended over trifluoroacetic acid (TFA). While TFA can improve peak shape, it is a strong ion-pairing agent that can suppress the ESI signal and is known to promote the in-source cleavage of the Boc group.

Mass Spectrometry Parameters

The following table provides typical ESI-MS parameters. These should be optimized for your specific instrument to maximize the signal of the precursor ion and obtain a rich fragmentation spectrum.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 300 °C |

| Nebulizer Pressure | 35 psi |

| Fragmentor Voltage | 120 V (Optimize for minimal in-source fragmentation) |

| Collision Energy (for MS/MS) | 10-30 eV (Ramp for comprehensive fragmentation) |

Deciphering the Mass Spectrum: Fragmentation Pathways

The tandem mass spectrum of Boc-protected 2-methylpiperidine-2-carboxylic acid is characterized by fragmentation of both the Boc protecting group and the piperidine ring structure.

Fragmentation of the Boc Group

The fragmentation of the Boc group is highly characteristic and serves as a diagnostic marker for its presence. The primary fragmentation pathways include:

-

Loss of Isobutylene (56 Da): This is often the most prominent fragmentation pathway, resulting from a McLafferty-type rearrangement.

-

Loss of the Entire Boc Group (100 Da): This involves the cleavage of the N-C bond of the carbamate.

-

Loss of tert-Butanol (74 Da): This is another common fragmentation pathway.

Fragmentation of the Piperidine Ring

The fragmentation of the 2-methylpiperidine-2-carboxylic acid core is more complex and is influenced by the presence of the methyl and carboxylic acid groups at the 2-position. The following pathways are proposed based on established fragmentation mechanisms of substituted piperidines.[1]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for cyclic amines. In this case, the loss of the methyl group (15 Da) or the carboxylic acid group (45 Da) from the molecular ion or a fragment ion can occur.

-

Ring Opening and Fission: The piperidine ring can undergo cleavage, leading to a variety of acyclic fragment ions. The presence of the quaternary center at the 2-position will influence the preferred sites of ring opening.

-

Decarboxylation: The loss of carbon dioxide (44 Da) from the carboxylic acid moiety is a highly probable fragmentation pathway, especially upon collisional activation.

Data Interpretation and Structural Confirmation

A systematic approach to data interpretation is crucial for unambiguous structural confirmation.

-

Identify the Protonated Molecule: In the full scan MS spectrum, locate the ion corresponding to the expected mass of the protonated molecule ([M+H]⁺). For Boc-protected 2-methylpiperidine-2-carboxylic acid (C12H21NO4), the expected monoisotopic mass is 243.1471 g/mol . The observed m/z should be approximately 244.1544.

-

Analyze the MS/MS Spectrum: Examine the product ion spectrum for the characteristic losses associated with the Boc group (m/z 188.1, 144.1, and 170.1).

-

Elucidate the Piperidine Fragmentation: Identify fragment ions resulting from the cleavage of the piperidine ring, such as the loss of CO2 from the deprotected piperidine carboxylic acid fragment.

-

High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to obtain accurate mass measurements of both the precursor and fragment ions. This allows for the determination of the elemental composition of each ion, providing a high degree of confidence in the structural assignment.

Troubleshooting and Advanced Considerations

-

Poor Signal Intensity: If the signal for the molecular ion is weak, consider reducing the fragmentor voltage or source temperature. Also, ensure the mobile phase is free of strong ion-pairing agents.

-

No Molecular Ion Observed: This is likely due to complete in-source fragmentation. In addition to optimizing source conditions, direct infusion analysis without the LC column can sometimes help in identifying the molecular ion.

-

Isomer Differentiation: In cases where stereoisomers or regioisomers are present, chromatographic separation is essential. Chiral chromatography may be necessary to resolve enantiomers.[5] Tandem mass spectrometry alone is often insufficient to distinguish between isomers, although subtle differences in fragmentation patterns can sometimes be observed.

Conclusion

The mass spectrometric analysis of Boc-protected 2-methylpiperidine-2-carboxylic acid is a powerful tool for its characterization. By employing soft ionization techniques, optimizing instrument parameters, and understanding the characteristic fragmentation pathways of both the Boc group and the piperidine core, researchers can confidently identify and assess the purity of this important synthetic building block. The protocols and insights provided in this guide offer a robust framework for the successful analysis of this and related molecules, ultimately supporting the advancement of drug discovery and development programs.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Structural Elucidation of (R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic Acid

Introduction: The Significance of Structural Insight in Drug Design

This compound is a chiral, N-Boc protected cyclic amino acid derivative. Such scaffolds are of significant interest in medicinal chemistry due to their role as constrained building blocks in peptide-based therapeutics and small molecule drug candidates. The rigid piperidine ring, combined with the quaternary stereocenter at the C2 position, allows for precise control over the three-dimensional orientation of pharmacophoric groups. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability.

Despite its potential utility, a definitive public crystal structure for this specific compound remains elusive in major crystallographic databases. This guide, therefore, serves as a comprehensive roadmap for researchers, detailing the necessary steps to synthesize, crystallize, and ultimately determine the single-crystal X-ray structure of this molecule. Understanding its solid-state conformation and intermolecular interactions is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.

Part 1: Synthesis and Verification of High-Purity Material

The prerequisite for any successful crystallization experiment is the availability of highly pure material. The presence of even minor impurities can inhibit nucleation or disrupt crystal lattice formation. The following section outlines a robust synthetic and purification protocol.

Synthetic Pathway Overview

The synthesis of the target compound typically proceeds via the N-protection of (R)-2-methylpiperidine-2-carboxylic acid. The tert-Butoxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine, as it is stable under a wide range of conditions but can be readily removed under acidic conditions without racemization.

Protocol 1: Synthesis via Boc Anhydride

This protocol is a standard method for the N-Boc protection of amino acids.[1]

Rationale: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group donor. A base, such as triethylamine (Et₃N) or sodium hydroxide, is required to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the anhydride. The solvent system, typically a mixture of an organic solvent like acetone or dioxane and water, ensures the solubility of both the amino acid starting material and the (Boc)₂O reagent.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-2-methylpiperidine-2-carboxylic acid (1 equivalent) in a 2:1 mixture of acetone and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2 equivalents) dropwise while stirring.[1]

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in acetone dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Remove the acetone via rotary evaporation under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 using dilute HCl.

-

Extract the product into ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product, which may be a colorless oil or waxy solid.

-

Self-Validation: Purity Assessment

Before proceeding to crystallization, the purity of the synthesized compound must be rigorously confirmed.

| Technique | Purpose | Expected Result |

| ¹H and ¹³C NMR | Structural Confirmation & Purity | Spectra consistent with the proposed structure; absence of significant impurity signals. |

| Mass Spectrometry | Molecular Weight Verification | Observation of the correct molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). |

| HPLC | Quantitative Purity Assessment | Purity ≥98% is highly desirable for crystallization trials. |

Part 2: Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process requiring screening of various conditions. For Boc-protected amino acids, which can be oily or difficult to crystallize, a systematic approach is crucial.[2]

Core Principles of Crystallization

Crystallization occurs from a supersaturated solution. The goal is to prepare a solution where the compound's concentration is just below the point of immediate precipitation, allowing molecules to slowly and orderly arrange themselves into a crystal lattice.

Workflow for Crystallization Screening

Caption: Workflow for single crystal growth.

Protocol 2: Crystallization by Vapor Diffusion

Rationale: This is a powerful technique that allows for a very slow increase in supersaturation. A solution of the compound in a "good" solvent is allowed to equilibrate with a larger reservoir of a "poor" solvent (anti-solvent) in a sealed chamber. The "good" solvent slowly diffuses out of the sample drop while the "poor" solvent diffuses in, gradually inducing crystallization.

Step-by-Step Methodology (Hanging Drop Method):

-

Prepare Reservoir: In a well of a crystallization plate, add 500 µL of the "poor" solvent (e.g., hexane).

-

Prepare Sample Drop: On a siliconized glass coverslip, mix 2 µL of a concentrated solution of the compound in a "good" solvent (e.g., ethyl acetate) with 2 µL of the reservoir solution.

-

Seal: Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.

-

Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C) and observe over several days to weeks.

Troubleshooting Crystallization

| Problem | Potential Cause | Suggested Solution | Reference |

| Oiling Out | Solution is too supersaturated; rapid desolvation. | Decrease initial concentration. Slow down the rate of solvent evaporation or cooling. | [3] |

| Amorphous Precipitate | Nucleation is too rapid; insufficient time for lattice formation. | Use a more dilute solution. Try a different anti-solvent that is more miscible with the primary solvent. | [3] |

| No Crystals Form | Solution is not supersaturated; crystallization is inhibited. | Increase concentration by evaporating some solvent. Add a seed crystal if available. Scratch the side of the container with a glass rod to create nucleation sites. | [3][4] |

Part 3: Single-Crystal X-ray Diffraction and Structure Determination

Once a suitable crystal (typically 30-300 microns in size, with sharp edges and no visible defects) is obtained, its three-dimensional structure can be determined.[5] Single-crystal X-ray diffraction is the definitive method for this purpose.[6][7]

The X-ray Diffraction Experiment Workflow

Caption: The process of X-ray structure determination.

Protocol 3: Data Collection and Structure Solution

Rationale: A crystal is composed of a repeating three-dimensional array of molecules called a unit cell. When an X-ray beam passes through the crystal, it is diffracted by the electrons of the atoms into a specific pattern of spots (reflections).[5][8] The geometry and intensity of this pattern contain all the information needed to reconstruct the electron density, and thus the atomic structure, within the unit cell.[8][9]

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[7] For data collection at low temperatures (which minimizes thermal motion and radiation damage), the crystal is flash-cooled in a stream of liquid nitrogen.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy).[9][10] An intense beam of monochromatic X-rays is directed at the crystal. The crystal is slowly rotated, and a series of diffraction images are collected on a detector.[5]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of individual reflections.

-

Structure Solution: The "phase problem" is the primary hurdle; while intensities are measured, the phase information of the diffracted waves is lost. For small molecules like this, direct methods or dual-space recycling methods (e.g., using software like SHELXT) are typically successful in generating an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares minimization (e.g., with SHELXL). This process optimizes atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.

Self-Validation: Key Refinement Metrics

The quality and trustworthiness of a crystal structure are assessed by several key metrics.

| Metric | Description | Ideal Value for Publication |

| R1 | The residual factor; a measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) for high-quality data. |

| wR2 | The weighted residual factor, based on F². | < 0.15 (15%). |

| GoF (Goodness of Fit) | Should be close to 1.0, indicating a good model and appropriate weighting scheme. | ~1.0 |

| Residual Electron Density | The largest positive and negative peaks in the final difference Fourier map. | Should be low, typically < ±0.5 e⁻/ų. |

Part 4: Analysis and Implications of the Crystal Structure

With a refined crystal structure in hand, a wealth of information becomes available. This data is critical for understanding the molecule's intrinsic properties and its potential interactions in a biological context, directly impacting drug development.[11][12][13]

Key Structural Descriptors to Analyze:

-

Conformation: The precise three-dimensional arrangement of the molecule in the solid state, including the puckering of the piperidine ring and the orientation of the carboxylic acid and Boc groups.

-

Bond Lengths and Angles: Comparison with ideal values can reveal areas of molecular strain.

-

Torsion Angles: These define the rotational conformation around key single bonds, which is crucial for pharmacophore modeling.

-

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. Key interactions to identify include:

-

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Identifying these interactions is key to understanding crystal packing and can inform the design of molecules that mimic these interactions with a protein target.

-

van der Waals Contacts: Weaker, non-specific interactions that contribute to the overall stability of the crystal lattice.

-

The existence of different crystal forms (polymorphs) can have significant consequences for a drug's properties, including its stability, solubility, and bioavailability.[14] Therefore, determining the crystal structure is a fundamental step in solid-state characterization and pharmaceutical development.[11][12]

Conclusion

This guide provides a comprehensive, technically grounded framework for the synthesis, crystallization, and structural determination of this compound. By following these validated protocols—from ensuring the purity of the initial material to rigorously assessing the quality of the final crystallographic model—researchers can reliably elucidate the definitive three-dimensional structure of this important synthetic building block. The resulting structural insights are not merely academic; they are essential for accelerating structure-based drug design, optimizing lead compounds, and ultimately developing safer and more effective therapeutics.[6][12]

References

- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. rigaku.com [rigaku.com]

- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. omicsonline.org [omicsonline.org]

- 13. zienjournals.com [zienjournals.com]

- 14. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of alpha-methyl cyclic amino acid analogs

An In-depth Technical Guide to the Biological Activity of Alpha-Methyl Cyclic Amino Acid Analogs

Authored by Gemini, Senior Application Scientist

Abstract

The rational design of peptide-based therapeutics is a cornerstone of modern drug discovery. However, native peptides often suffer from significant liabilities, including poor conformational stability and rapid proteolytic degradation, which limit their clinical utility. The strategic incorporation of alpha-methyl cyclic amino acid analogs represents a powerful approach to overcome these challenges. This guide provides an in-depth technical exploration of the synthesis, conformational effects, and biological implications of these unique building blocks. We will dissect the causal mechanisms by which α-methylation imparts favorable pharmacokinetic properties and enhances biological activity, supported by field-proven examples, detailed experimental protocols, and a comprehensive analysis of their application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained amino acids for the creation of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, capable of interacting with biological targets with high affinity and specificity. However, their inherent flexibility and susceptibility to enzymatic cleavage present major hurdles for their development as therapeutic agents.[1] The core challenge lies in the peptide backbone's conformational freedom, which allows it to adopt a multitude of shapes in solution, only one of which is the "bioactive" conformation responsible for target binding. Furthermore, this flexibility makes peptides ideal substrates for proteases, leading to rapid clearance in vivo.[2]

The incorporation of alpha-methyl (α-Me) cyclic amino acids is a sophisticated strategy to address these limitations directly. By replacing the α-hydrogen atom with a methyl group, two profound effects are induced:

-

Steric Hindrance: The methyl group sterically restricts the permissible values of the backbone dihedral angles (phi, φ, and psi, ψ), effectively "locking" the peptide into a more defined secondary structure, such as a helix or a β-turn.[3][4]

-

Protease Shielding: The α-methyl group shields the adjacent peptide bonds from the active sites of proteolytic enzymes, dramatically increasing the peptide's metabolic stability and plasma half-life.[5][6]

This guide will explore how these fundamental changes at the molecular level translate into tangible improvements in biological activity and drug-like properties.

The Molecular Biophysics of α-Methylation

The introduction of a gem-dimethyl group at the α-carbon fundamentally alters the energetic landscape of peptide conformations. This modification is a key tool in drug design for stabilizing structures and reducing conformational variability upon target binding.[3]

Induction of Helical and Turn Conformations

Standard amino acids can readily adopt a wide range of backbone conformations. In contrast, α-methylated amino acids, such as the well-studied 2-aminoisobutyric acid (Aib), strongly favor helical structures.[4][7] The steric bulk of the methyl group limits the conformational freedom around the peptide bond, promoting the formation of stable 310- or α-helical structures.[4][8] This pre-organization into a defined secondary structure can significantly enhance binding affinity by reducing the entropic penalty of binding.

In the context of cyclic amino acids, such as α-methylproline (α-MePro), the effects are even more pronounced. Proline itself is a potent turn-inducer, but α-methylation further constrains the backbone, favoring a trans peptide bond and stabilizing reverse-turn conformations in peptide sequences.[9] This has been successfully exploited to engineer bioactive turns in peptide hormones like bradykinin.

Enhancement of Proteolytic Resistance

Proteases recognize and cleave specific peptide sequences by fitting the substrate's backbone and side chains into their active site. The α-methyl group acts as a steric shield, preventing this optimal fit. This modification has been shown to confer high stability against proteases, a critical factor for improving the bioavailability and therapeutic window of peptide drugs.[6][10]

Impact on Pharmacokinetics

The combined effects of conformational rigidity and proteolytic resistance lead to marked improvements in the pharmacokinetic (PK) profile of peptides.[5][11] By preventing rapid degradation, α-methylation extends the plasma half-life, allowing for less frequent dosing. Furthermore, the enhanced stability and, in some cases, increased lipophilicity can improve membrane permeability and oral bioavailability, two of the most significant challenges in peptide drug development.[6][12]

The logical cascade from molecular modification to therapeutic benefit can be visualized as follows:

Caption: Causal pathway from α-methylation to enhanced biological activity.

Synthesis and Characterization

The successful application of α-methyl cyclic amino acids hinges on their efficient and stereocontrolled synthesis. Several robust methodologies have been developed for this purpose.

Synthetic Methodologies

A prevalent and effective method for synthesizing chiral α-methylated amino acids is the oxazolidinone (Seebach) methodology .[13] This approach provides high diastereoselectivity and reproducible yields.

Caption: Workflow for the oxazolidinone-based synthesis of α-methyl amino acids.

Experimental Protocol: Synthesis of (S)-α-Methyl-Phenylalanine via Oxazolidinone Template

-

Formation of the Oxazolidinone:

-

To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pivalaldehyde (1.2 eq) and a Lewis acid catalyst (e.g., TiCl₄, 0.1 eq).

-

Stir the reaction for 2-4 hours at 0 °C until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the organic layer.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxazolidinone template. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

-

-

α-Methylation:

-

Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise and stir for 30 minutes.

-

Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the methylated intermediate.

-

-

Hydrolysis and Deprotection:

-

Dissolve the methylated intermediate in a 1:1 mixture of THF and 1M HCl.

-

Heat the mixture to reflux for 6 hours.

-

Cool to room temperature and wash with DCM to remove the pivalaldehyde byproduct.

-

Adjust the pH of the aqueous layer to ~10 with 2M NaOH and add Di-tert-butyl dicarbonate (Boc₂O) to re-protect the amine if necessary for further use in peptide synthesis.

-

Alternatively, neutralize the solution and purify the free amino acid by ion-exchange chromatography to yield (S)-α-Methyl-phenylalanine.

-

Conformational Analysis

Determining the precise structural impact of α-methylation is crucial. A combination of techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY and ROESY can reveal through-space proton-proton proximities, providing crucial distance restraints to define the peptide's solution-phase conformation.[9]

-

X-ray Crystallography: Provides high-resolution, solid-state structures, unambiguously defining bond angles and conformations.[4]

-

Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure content (e.g., α-helix, β-sheet) of peptides in solution.[7]

-

Molecular Dynamics (MD) Simulations: Computational methods that simulate the movement of atoms over time, offering insights into the conformational landscape and stability of the modified peptides.[14]

Case Studies: Applications in Drug Design and Biology

The true measure of this technology lies in its successful application. Several examples highlight the power of α-methyl cyclic amino acids in creating potent and stable therapeutics.

Case Study: Grb2-SH2 Domain Inhibitors for Cancer Therapy

The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein in oncogenic signaling pathways. Inhibiting the interaction of its SH2 domain is an attractive strategy for cancer therapy.[15]

-

Challenge: Linear peptides designed to block the Grb2-SH2 domain suffer from low potency and poor cell permeability.

-

Solution: Researchers incorporated a chiral α-methyl-α-carboxyalkyl amino acid into a pentapeptide framework.[15]

-

Outcome: The α-methylated analog exhibited significantly improved inhibitory activity (IC₅₀ in the low micromolar range) and, critically, showed potent activity in inhibiting the growth of erbB2-dependent tumor cell lines.[15] The α-methyl group served a dual purpose: constraining the peptide into a bioactive conformation for SH2 domain binding and enhancing its stability within the cell.

Caption: Inhibition of the Grb2 signaling pathway by an α-methylated peptide.

Case Study: α-Methyltryptophan (α-MLT) as a Metabolic Modulator

α-Methyl-L-tryptophan (α-MLT) is a fascinating example of a single modified amino acid with diverse biological activities.

-

PET Imaging: Labeled α-MLT is used as a tracer in Positron Emission Tomography (PET) to assess serotonin synthesis in the brain.[16] Unlike native tryptophan, it is not incorporated into proteins and its metabolite, α-methylserotonin, is not degraded by monoamine oxidase (MAO), allowing for a stable signal.[16][17]

-

Weight-Loss Agent: Pharmacological doses of α-MLT have been shown to function as an effective weight-loss agent in multiple mouse models of obesity.[18][19] It reduces body weight, reverses hyperglycemia and insulin resistance, and decreases food intake.[18] The L-enantiomer was found to be the active form.[19]

Data Summary: Impact of α-Methylation on Biological Activity

The following table summarizes data from various studies, illustrating the quantitative improvements achieved through α-methylation.

| Parent Peptide/System | α-Methyl Analog | Key Improvement Metric | Fold Improvement | Reference |

| Grb2-SH2 Binding Peptide | (S)-(α-Me)Aa-containing pentapeptide | IC₅₀ for Grb2-SH2 Domain | ~5-10 fold | [15] |

| ApoA-I Mimetic Peptide 'A' | α-methyl Ala-containing peptide 'Aα' | Cholesterol Efflux Capacity | ~3-4 fold | [7] |

| Generic Linear Peptide | α-Methylated Analog | Proteolytic Half-Life | >10 fold (typical) | [5][6] |

| Bradykinin Analog | α-MePro at position 7 | Induction of β-turn structure | Qualitatively significant | [9] |

Future Perspectives and Challenges

The field of α-methyl cyclic amino acid analogs continues to evolve. While their value is well-established, several challenges and opportunities remain:

-

Synthetic Complexity: The synthesis of more complex and diverse analogs can be challenging and resource-intensive. The development of more streamlined and scalable synthetic routes is a key area of research.

-

Predictive Modeling: Improving computational models to accurately predict the conformational and biological effects of novel α-methylated analogs would accelerate the design-build-test cycle.

-

Oral Bioavailability: While stability is improved, achieving consistent and high oral bioavailability for larger peptides remains a significant hurdle. Combining α-methylation with other strategies like cyclization and permeation enhancers is a promising avenue.[12][20]

Conclusion

The incorporation of alpha-methyl cyclic amino acid analogs is a validated and powerful strategy in medicinal chemistry and drug design. By imposing well-defined conformational constraints and providing steric shielding against proteolysis, this modification directly addresses the primary liabilities of peptide-based therapeutics. The resulting analogs exhibit enhanced structural stability, improved pharmacokinetic profiles, and often, superior biological potency. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, these unique building blocks will undoubtedly play an increasingly critical role in the development of novel, effective, and durable drugs for a wide range of diseases.

References

- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 2. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Methyl Amino Acids - Enamine [enamine.net]

- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benchchem.com [benchchem.com]

- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 14. Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 18. portlandpress.com [portlandpress.com]

- 19. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

literature review on synthesis of chiral piperidine carboxylic acids

An In-depth Technical Guide to the Synthesis of Chiral Piperidine Carboxylic Acids

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals and natural products.[1][2] Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. When chirality is introduced, particularly in the form of piperidine carboxylic acids, the molecular complexity and potential for specific, high-affinity binding increases dramatically. These chiral acids, including pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid), serve as crucial building blocks and pharmacophores in a vast array of therapeutic agents, from antipsychotics like Preclamol to anticancer drugs such as Niraparib.[3][4][5][6]

The development of efficient, stereocontrolled methods for synthesizing these valuable compounds is a paramount objective in modern organic chemistry.[7][8] Challenges lie in controlling the absolute and relative stereochemistry of multiple centers on the saturated ring. This guide provides a comprehensive overview of the principal strategies employed to construct chiral piperidine carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of catalytic asymmetric reactions, the elegance of chemoenzymatic approaches, and the utility of the chiral pool, offering both field-proven insights and detailed experimental frameworks.

Part 1: Catalytic Asymmetric Strategies: Forging Chirality

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of flat, aromatic pyridine rings into chiral, saturated piperidines is a highly attractive strategy.[9] This transformation typically requires activation of the pyridine ring, often by forming N-substituted pyridinium salts, to overcome the high energy barrier of dearomatization.[4][10]

Causality Behind Experimental Choices: The choice of catalyst is critical. Iridium (Ir) and Rhodium (Rh) complexes, paired with sophisticated chiral phosphine-based ligands (e.g., MeO-BoQPhos), have proven highly effective.[10] The ligand creates a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the prochiral substrate. The N-substituent on the pyridinium salt also plays a crucial role, influencing both reactivity and the stereochemical outcome.

Workflow: Asymmetric Hydrogenation of a Pyridinium Salt

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Representative Protocol: Ir-Catalyzed Asymmetric Hydrogenation [10]

-

Catalyst Pre-formation: In a glovebox, [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%) are dissolved in degassed dichloromethane (DCM) and stirred for 30 minutes.

-

Reaction Setup: The 2-alkyl-N-benzylpyridinium salt (1.0 equiv) and iodine (I₂, 10 mol%) are added to a pressure-rated vial.

-